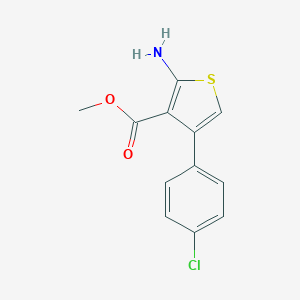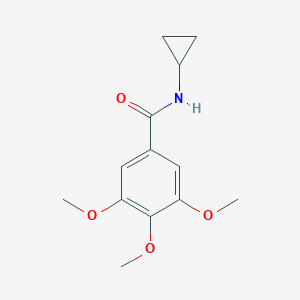
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile” is a chemical compound with the CAS Number: 90006-21-6. It has a linear formula of C8 H10 Br N3 and a molecular weight of 228.09 .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C8H10BrN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3,5H2,1-2H3 . This indicates that the compound consists of a pyrazole ring with bromine and nitrile substituents.Physical And Chemical Properties Analysis
“3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile” is a solid at room temperature . It has a molecular weight of 228.09 g/mol . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts .Applications De Recherche Scientifique
Neuroprotective Research
Pyrazoline derivatives have been studied for their neuroprotective properties. They can influence the activity of acetylcholinesterase (AchE), an enzyme crucial for nerve pulse transmission . Research on similar compounds has shown potential in mitigating oxidative stress-related neurotoxicity, which is significant in conditions like Alzheimer’s disease.
Antioxidant Activity
The oxidative stress response in cells is a key area of study, especially in disease development. Compounds like 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile are investigated for their ability to modulate oxidative stress markers such as malondialdehyde (MDA), providing insights into their antioxidant capabilities .
Antimicrobial and Antifungal Applications
Pyrazole derivatives have shown promising antibacterial and antifungal activities. This makes them valuable in the development of new antimicrobial agents, which is crucial given the rise of antibiotic-resistant strains .
Anti-inflammatory and Antidepressant Effects
The anti-inflammatory and antidepressant effects of pyrazoline derivatives are another area of interest. These properties are beneficial in the treatment of chronic inflammatory diseases and mood disorders .
Anticonvulsant Properties
Studies have indicated that pyrazoline derivatives can exhibit anticonvulsant effects. This application is particularly relevant in the development of treatments for seizure disorders .
Antitumor and Anticancer Research
The antitumor activities of pyrazoline derivatives are being explored, with a focus on their potential to inhibit cancer cell growth and proliferation. This research is vital for the development of novel anticancer therapies .
Aquatic Toxicology
Research has been conducted on the effects of pyrazoline derivatives on aquatic life, such as rainbow trout alevins. This is important for understanding the environmental impact of these compounds and their potential use in ecological risk assessment .
Pharmaceutical Synthesis
Pyrazole derivatives serve as key intermediates in the synthesis of various pharmaceutical compounds. Their structural versatility allows for the creation of a wide range of biologically active molecules, including enzyme inhibitors .
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMFMVUASGXFFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC#N)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365073 |
Source


|
| Record name | 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | |
CAS RN |
90006-21-6 |
Source


|
| Record name | 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde](/img/structure/B185963.png)


![2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide](/img/structure/B185968.png)
![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)
![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)

![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)

![N-[2-(4-nitrophenyl)ethyl]cyclohexanamine](/img/structure/B185976.png)
![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)